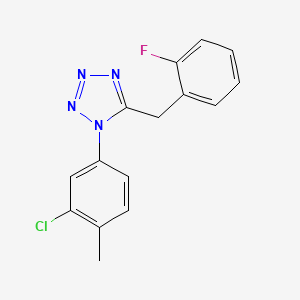![molecular formula C17H17F3N4O5S2 B11496848 methyl 8-(methylsulfonyl)-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11496848.png)
methyl 8-(methylsulfonyl)-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-(methylsulfonyl)-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of methyl 8-(methylsulfonyl)-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the triazine ring and the morpholino group. The final steps involve the addition of the methylsulfonyl and trifluoromethyl groups. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 8-(methylsulfonyl)-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and triazine-based molecules. Compared to these, methyl 8-(methylsulfonyl)-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- Benzothiazole derivatives
- Triazine-based molecules
- Morpholino-containing compounds
This compound’s unique structure makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C17H17F3N4O5S2 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl 8-methylsulfonyl-4-morpholin-4-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate |
InChI |
InChI=1S/C17H17F3N4O5S2/c1-28-13(25)16(17(18,19)20)21-14(23-5-7-29-8-6-23)24-11-4-3-10(31(2,26)27)9-12(11)30-15(24)22-16/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
COTUHAPXBDCCQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(N=C(N2C3=C(C=C(C=C3)S(=O)(=O)C)SC2=N1)N4CCOCC4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(2-chlorophenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoate](/img/structure/B11496771.png)
![N-[(2-methylquinolin-4-yl)methyl]-2,2-diphenylacetamide](/img/structure/B11496788.png)
![Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester](/img/structure/B11496796.png)
![4-(4-Bromothiophen-2-yl)-6-(3-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11496798.png)
![2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-[4-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496801.png)
![ethyl [5-(isonicotinoylamino)-3-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B11496806.png)

![2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11496822.png)

![1-(morpholin-4-yl)-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B11496850.png)
![methyl 2-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11496851.png)
![N-[3'-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B11496852.png)
![[1,2,4]Triazole-3-thione, 4-ethyl-5-(thiophen-2-yl)-2-(9H-xanthen-9-yl)-2,4-dihydro-](/img/structure/B11496854.png)
![2-({[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}amino)benzoic acid](/img/structure/B11496860.png)
